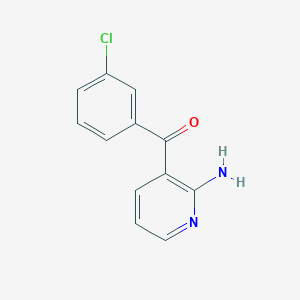![molecular formula C8H3ClF3N3 B1427002 4-クロロ-6-(トリフルオロメチル)ピリド[3,2-D]ピリミジン CAS No. 946594-93-0](/img/structure/B1427002.png)
4-クロロ-6-(トリフルオロメチル)ピリド[3,2-D]ピリミジン
概要
説明
“4-Chloro-6-(trifluoromethyl)pyrido[3,2-D]pyrimidine” is a type of pyridopyrimidine, which is a class of compounds that have shown therapeutic interest . Pyridopyrimidines are of great interest due to their biological potential and are present in relevant drugs . They have been studied in the development of new therapies .
Synthesis Analysis
The synthesis of pyridopyrimidines involves various methods . For instance, one method involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, followed by cyclization to pyrido[2,3-D]pyrimidin-5-one .Molecular Structure Analysis
The molecular formula of “4-Chloro-6-(trifluoromethyl)pyrido[3,2-D]pyrimidine” is C7H4ClN3 . The 1H NMR spectrum of a similar compound shows various peaks, indicating the presence of different types of hydrogen atoms .Chemical Reactions Analysis
Pyrimidines exhibit a range of pharmacological effects, including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory . They inhibit the expression and activities of certain vital inflammatory mediators .Physical And Chemical Properties Analysis
The predicted density of a similar compound, “4-chloro-6-(trifluoromethyl)-7H-pyrrolo[2,3-D]pyrimidine”, is 1.656±0.06 g/cm3 . The melting point of a related compound is 187–189°C .科学的研究の応用
治療の可能性
4-クロロ-6-(トリフルオロメチル)ピリド[3,2-D]ピリミジンを含むピリドピリミジンは、顕著な治療上の関心を示しています . それらは、関連する薬剤に存在し、新しい治療法の開発において研究されてきました . 例えば、ピリドピリミジン部分は、ファイザーが開発した乳がん治療薬であるパルボシクリブに存在しています .
抗炎症作用
ピリミジンは、抗炎症作用を示すことが判明しています . それらは、プロスタグランジンE2、誘導型一酸化窒素合成酵素、腫瘍壊死因子-α、核因子κB、ロイコトリエン、およびいくつかのインターロイキンなど、特定の重要な炎症性メディエーターの発現と活性を阻害します . いくつかの2-クロロ-4-(トリフルオロメチル)ピリミジン-5-N-(3′,5′-ビス(トリフルオロメチル)フェニル)カルボキサミドは、NF-κBおよびAP-1阻害剤として認識されています .
抗がん活性
ピリミジンは、その抗がん活性について研究されてきました . 例えば、チアゾロピリミジン誘導体は、ヒトがん細胞株および一次CLL細胞に対して優れた抗がん活性を示しています . それらは、CDK酵素を阻害したため、アポトーシスによって細胞死をもたらしました .
抗酸化特性
4-クロロ-6-(トリフルオロメチル)ピリド[3,2-D]ピリミジンを含むピリミジンは、抗酸化特性を示すことが知られています . それらは、体内の有害なフリーラジカルの中和に役立ち、それによって酸化ストレスおよび関連疾患を防ぎます .
抗菌活性
ピリミジンは、抗菌および抗真菌活性を含む、さまざまな薬理学的効果を示しています . それらは、有害な細菌や真菌の増殖を阻害することができ、新しい抗菌薬の開発のための潜在的な候補となります .
抗ウイルス特性
ピリミジンは、その抗ウイルス特性についても研究されてきました . それらは、特定のウイルスの複製を阻害することができ、ウイルス感染に対する潜在的な治療法を提供します .
作用機序
Target of Action
4-Chloro-6-(trifluoromethyl)pyrido[3,2-D]pyrimidine is a derivative of pyrido[2,3-d]pyrimidine, an emerging scaffold in medicinal chemistry . This compound has a broad spectrum of activities, including antitumor, antibacterial, CNS depressive, anticonvulsant, and antipyretic activities . It targets various proteins, including tyrosine kinase, extracellular regulated protein kinases – ABL kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, BCR-ABL, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, KRAS and fibroblast growth factor receptors .
Mode of Action
The compound interacts with its targets through ligand-induced dimerization or oligomerization . The ligand attached to the extracellular domain stabilizes the generation of active dimers, which activates protein tyrosine kinases . This interaction results in changes in the cellular signaling pathways, leading to various downstream effects.
Biochemical Pathways
The compound affects various biochemical pathways associated with its targets. For instance, it can inhibit the expression and activities of certain vital inflammatory mediators, such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins . These effects can lead to potent anti-inflammatory effects.
Pharmacokinetics
Its degree of lipophilicity, ie, the affinity of this drug for a lipid environment, allows it to diffuse easily into the cells . This property could potentially impact its ADME (Absorption, Distribution, Metabolism, and Excretion) properties and bioavailability.
Result of Action
The compound’s action results in molecular and cellular effects, such as the inhibition of vital inflammatory mediators . This leads to potent anti-inflammatory effects. In addition, it has been found to exhibit antitumor activity .
将来の方向性
特性
IUPAC Name |
4-chloro-6-(trifluoromethyl)pyrido[3,2-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3ClF3N3/c9-7-6-4(13-3-14-7)1-2-5(15-6)8(10,11)12/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPHCNXOZDINKFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1N=CN=C2Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3ClF3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201224605 | |
| Record name | 4-Chloro-6-(trifluoromethyl)pyrido[3,2-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201224605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
946594-93-0 | |
| Record name | 4-Chloro-6-(trifluoromethyl)pyrido[3,2-d]pyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=946594-93-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-6-(trifluoromethyl)pyrido[3,2-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201224605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[4-(1-methyl-1H-pyrazol-5-yl)phenyl]methanamine](/img/structure/B1426919.png)
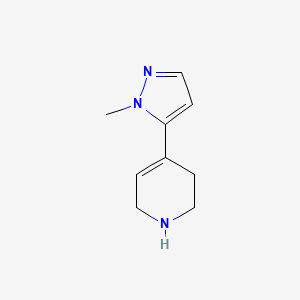
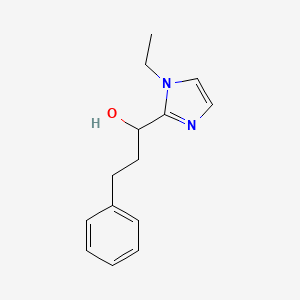
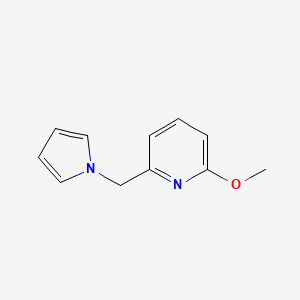

![3-Chloro-4-[(6-methoxypyridin-2-yl)methoxy]aniline](/img/structure/B1426926.png)
![1-[2-(ethanesulfonyl)ethyl]-4-methyl-1H-pyrazol-3-amine](/img/structure/B1426927.png)
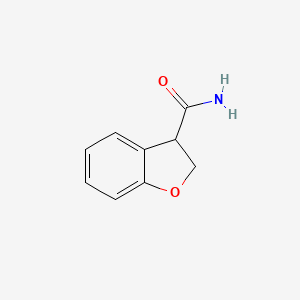
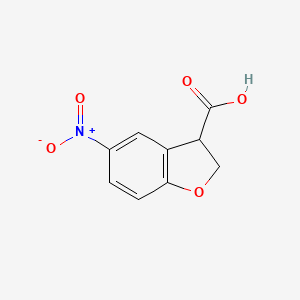

![(1-{[1,2,4]Triazolo[4,3-a]pyrazin-8-yl}piperidin-3-yl)methanamine](/img/structure/B1426936.png)
![2-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridine-7-carboxylic acid](/img/structure/B1426937.png)

